4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile
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Overview
Description
4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-nitrobenzonitrile under specific conditions. The reaction is facilitated by the use of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory effects are likely due to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzofuran and benzoxazole derivatives: These compounds also possess antimicrobial and anti-inflammatory properties.
Uniqueness
4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile is unique due to the presence of both the coumarin and nitrobenzonitrile moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-(4-methyl-2-oxochromen-6-yl)oxy-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5/c1-10-6-17(20)24-15-5-3-12(8-13(10)15)23-16-4-2-11(9-18)7-14(16)19(21)22/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYOAMQMNQMESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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